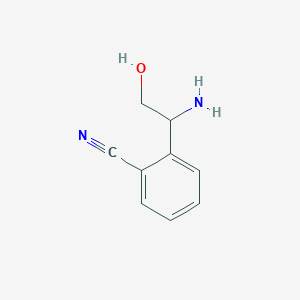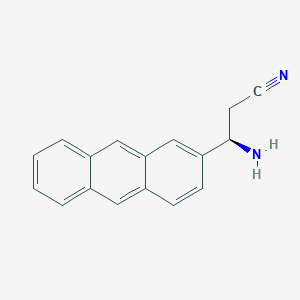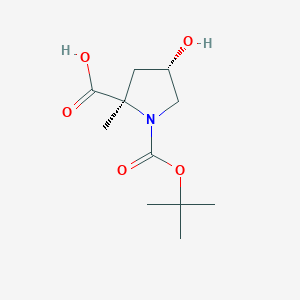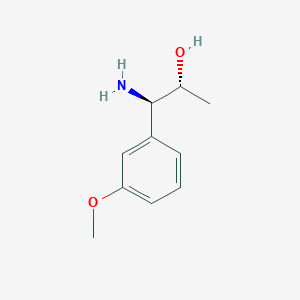![molecular formula C17H12O B13046789 11H-Benzo[b]fluoren-11-ol](/img/structure/B13046789.png)
11H-Benzo[b]fluoren-11-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11H-Benzo[b]fluoren-11-ol is a polycyclic aromatic compound with the molecular formula C17H12O It is a derivative of 9-fluorenol and is known for its unique chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Benzo[b]fluoren-11-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-phenyl-1-indanone with a suitable reagent to form the desired polycyclic structure. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
11H-Benzo[b]fluoren-11-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 11H-Benzo[b]fluoren-11-one.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
Oxidation: 11H-Benzo[b]fluoren-11-one.
Reduction: Various alcohol or hydrocarbon derivatives.
Substitution: Substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
11H-Benzo[b]fluoren-11-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 11H-Benzo[b]fluoren-11-ol involves its interaction with various molecular targets and pathways. The compound can undergo photodehydroxylation to form a 9-fluorenylium ion intermediate, which is rapidly trapped by nucleophiles. This process is associated with the formation of carbocation intermediates, which play a crucial role in its reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Fluorenol: A closely related compound with similar structural features.
11H-Benzo[b]fluoren-11-one: The oxidized form of 11H-Benzo[b]fluoren-11-ol.
2,3-Benzofluorene: Another polycyclic aromatic compound with related properties.
Uniqueness
This compound is unique due to its enhanced photosolvolytic reactivity compared to other similar compounds. This property makes it particularly interesting for studies involving photochemical reactions and the generation of reactive intermediates.
Propriétés
Formule moléculaire |
C17H12O |
|---|---|
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
11H-benzo[b]fluoren-11-ol |
InChI |
InChI=1S/C17H12O/c18-17-14-8-4-3-7-13(14)15-9-11-5-1-2-6-12(11)10-16(15)17/h1-10,17-18H |
Clé InChI |
WFVMOLJJSFYSRP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C4=CC=CC=C4C(C3=CC2=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13046723.png)

![[(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine](/img/structure/B13046733.png)
![6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine](/img/structure/B13046748.png)

![7-Benzyl 2-(tert-butyl) 4-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13046751.png)




![(1R,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13046783.png)
